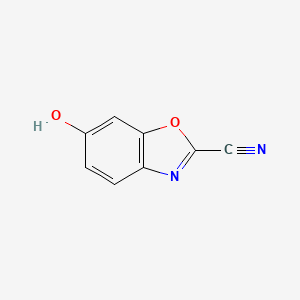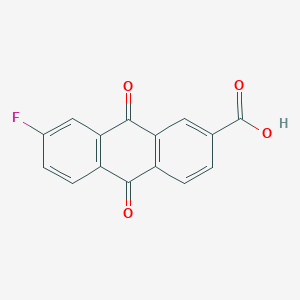![molecular formula C8H7BrN4 B8451725 3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B8451725.png)
3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine typically involves the reaction of 3-bromo-5-chloromethylpyridine with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling reactions: The triazole ring can engage in coupling reactions with various partners to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced stability or conductivity.
Mecanismo De Acción
The mechanism by which 3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-bromo-1H-1,2,4-triazole: Shares the triazole ring but lacks the pyridine moiety.
5-bromo-2-methylpyridine: Contains a bromine-substituted pyridine ring but lacks the triazole group.
Uniqueness
3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine is unique due to the presence of both the bromine-substituted pyridine ring and the triazole moiety.
Propiedades
Fórmula molecular |
C8H7BrN4 |
|---|---|
Peso molecular |
239.07 g/mol |
Nombre IUPAC |
3-bromo-5-(1,2,4-triazol-1-ylmethyl)pyridine |
InChI |
InChI=1S/C8H7BrN4/c9-8-1-7(2-10-3-8)4-13-6-11-5-12-13/h1-3,5-6H,4H2 |
Clave InChI |
RCKMBOUMTORLJU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1Br)CN2C=NC=N2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














